1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine
Description
1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine (CAS: 634465-94-4) is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group, a cyano (-CN) substituent, and a 2-trifluoromethylphenyl moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₈H₂₁F₃N₂O₂, with a molecular weight of 354.37 g/mol . Key physicochemical properties include:
- Density: 1.23±0.1 g/cm³
- Boiling Point: 432.9±45.0 °C
- pKa: -3.63±0.40
This compound is commonly utilized as an intermediate in medicinal chemistry for synthesizing nonretinoid antagonists of retinol-binding proteins (RBPs) and other bioactive molecules . The Boc group enhances solubility and stability during synthesis, while the trifluoromethylphenyl and cyano groups contribute to steric and electronic effects critical for target binding .
Properties
IUPAC Name |
tert-butyl 4-cyano-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(12-22,9-11-23)13-6-4-5-7-14(13)18(19,20)21/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUYVHFYNAXUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678154 | |
| Record name | tert-Butyl 4-cyano-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634465-94-4 | |
| Record name | tert-Butyl 4-cyano-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic applications, and relevant research findings.
Structural Overview
The compound consists of a piperidine ring substituted with a trifluoromethyl group attached to a phenyl moiety, along with a Boc (tert-butoxycarbonyl) protective group. The inclusion of the trifluoromethyl group enhances lipophilicity, which is crucial for its interaction with biological membranes and targets.
Research indicates that the trifluoromethyl substitution can significantly influence the biological activity of compounds. This group may enhance binding affinity to various enzymes and receptors through increased hydrophobic interactions and hydrogen bonding capabilities. Such interactions are essential for modulating enzyme activity and receptor interactions, which can lead to therapeutic effects against diseases such as diabetes and cancer .
Therapeutic Applications
This compound has been studied for its potential applications in:
- Cancer Treatment : Compounds with similar structures have shown efficacy in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival.
- Diabetes Management : The compound's ability to interact with enzymes related to glucose metabolism positions it as a candidate for developing treatments for type 2 diabetes .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For example, compounds containing trifluoromethyl groups have been shown to inhibit cell proliferation in breast cancer (MCF-7) models, suggesting potential anti-cancer properties .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis has been conducted to understand how modifications to the piperidine structure affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl has been correlated with enhanced enzyme inhibition and receptor binding affinity. The SAR studies indicate that optimizing these substituents can lead to compounds with improved pharmacological profiles .
Case Studies
Several studies have highlighted the biological significance of similar piperidine derivatives:
- Microtubule Stabilization : Research has shown that structurally related compounds can stabilize microtubules, leading to reduced axonal dystrophy and improved neuron survival in transgenic mouse models .
- DPP-4 Inhibition : Investigations into DPP-4 inhibitors have revealed that modifications similar to those found in this compound can enhance inhibitory activity against DPP-4, a target for diabetes treatment .
Comparative Analysis
Scientific Research Applications
Dual-Acting Analgesics
Recent studies have highlighted the potential of compounds similar to 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine as dual-acting analgesics. These compounds can target multiple receptors, such as the mu-opioid receptor (MOR) and TRPV1, which are involved in pain modulation. For instance, research has shown that certain analogues exhibit significant antinociceptive activity by simultaneously acting on these pathways, potentially reducing the side effects associated with traditional single-target analgesics .
Neuroprotective Agents
The compound's ability to stabilize microtubules suggests potential applications in neurodegenerative diseases. Microtubule stabilization is crucial for maintaining neuronal integrity and function, particularly in conditions like Alzheimer's disease where tau pathology is prevalent. Compounds that share structural similarities with this compound have been evaluated for their neuroprotective effects in preclinical models, indicating promise for treating tauopathies .
Cancer Therapeutics
The structural features of this compound also position it as a candidate for cancer therapy. Its derivatives have been investigated for their ability to interfere with cancer cell proliferation by modulating microtubule dynamics, which is a common target in cancer treatment strategies. Studies have shown that such compounds can lead to significant reductions in tumor growth in various cancer models .
Case Studies
Several case studies illustrate the effectiveness of compounds related to this compound:
Comparison with Similar Compounds
Substituent Variations on the Piperidine Core
The structural diversity of piperidine derivatives arises from substitutions at the 4-position. Below is a comparative analysis of key analogues:
Key Observations :
Pharmacological Activity Comparisons
- Anti-Acetylcholinesterase (AChE) Activity: Derivatives like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (IC₅₀ = 0.56 nM) demonstrate that bulky para-substituents (e.g., benzylsulfonyl) significantly enhance AChE inhibition . The 2-CF₃ group in the target compound may similarly improve binding through hydrophobic interactions.
- Selectivity : Compounds with trifluoromethyl groups often exhibit higher selectivity for AChE over butyrylcholinesterase (BuChE), as seen in derivative 19 (34,700-fold selectivity) .
Preparation Methods
Starting Materials and Key Reagents
| Component | Role | Notes |
|---|---|---|
| N-Boc-4-cyanopiperidine | Core scaffold | Prepared or commercially available |
| 2-(Bromomethyl)-1-(trifluoromethyl)benzene | Electrophilic aryl source | Provides 2-trifluoromethylphenyl substituent |
| N,N-Diisopropylethylamine (DIPEA) | Base | Facilitates nucleophilic substitution |
| Potassium bis(trimethylsilyl)amide (KHMDS) | Strong base | Deprotonates cyano-piperidine for alkylation |
| Toluene, tetrahydrofuran (THF) | Solvents | Used for reaction medium and reagent solubilization |
Stepwise Procedure
Formation of 1-Boc-4-cyanopiperidine :
The piperidine nitrogen is protected by Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate under basic conditions, yielding tert-butyl 4-cyanopiperidine-1-carboxylate.Alkylation with 2-(Bromomethyl)-1-(trifluoromethyl)benzene :
- The Boc-protected 4-cyanopiperidine is treated with a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) in THF at low temperature (0°C to room temperature) to generate the nucleophilic anion at the 4-position.
- 2-(Bromomethyl)-1-(trifluoromethyl)benzene is added dropwise to the reaction mixture.
- The reaction proceeds via nucleophilic substitution, attaching the 2-trifluoromethylphenylmethyl group to the 4-position carbon bearing the cyano group.
- The reaction is typically stirred for 1 hour at room temperature to ensure completion.
-
- The reaction mixture is quenched with saturated sodium chloride solution.
- Extraction is performed with ethyl acetate multiple times.
- The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Final purification is achieved by preparative liquid chromatography using a reversed-phase column with trifluoroacetic acid (TFA) in water and acetonitrile as mobile phases.
Typical Yield and Characterization
| Parameter | Value |
|---|---|
| Yield | Approximately 45-50% |
| Molecular weight | 354.4 g/mol |
| Purity (HPLC/GC) | >98% |
| Mass Spectrometry | M+1 peak at 355 m/z |
Comparative Analysis with Related Compounds
The synthetic route for this compound is analogous to that reported for related compounds such as 1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine, where a similar nucleophilic substitution strategy is employed. The key difference lies in the electrophilic aryl bromide used, which in this case contains the trifluoromethyl substituent, introducing electron-withdrawing effects that may influence reaction kinetics and conditions.
Additional Synthetic Considerations
Protection and Deprotection : The Boc group serves as a protecting group for the piperidine nitrogen, allowing selective functionalization at the 4-position. The Boc group is stable under basic conditions used for alkylation but can be removed under acidic conditions if needed.
Base Selection : The use of strong, non-nucleophilic bases like KHMDS is critical to generate the carbanion intermediate without side reactions.
Solvent Effects : The choice of solvents such as toluene and THF balances solubility and reactivity, with THF facilitating the generation of the anion and toluene providing a suitable medium for the alkylation step.
Purification : Due to the complexity of the molecule and potential side products, chromatographic purification is essential to obtain high purity material suitable for further applications.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc protection of 4-cyanopiperidine with di-tert-butyl dicarbonate, base | Boc-protected 4-cyanopiperidine | >90 | Standard protection step |
| 2 | Deprotonation with KHMDS in THF at 0°C, then addition of 2-(bromomethyl)-1-(trifluoromethyl)benzene | Alkylation at 4-position with trifluoromethylphenylmethyl group | 45-50 | Key substitution step |
| 3 | Workup with saturated NaCl, extraction with ethyl acetate, drying, concentration | Crude product | - | Preparation for purification |
| 4 | Purification by preparative liquid chromatography (TFA/H2O and CH3CN) | Pure this compound | >98 purity | Final product ready for use |
Research Findings and Literature Support
- The synthetic approach aligns with established methods for functionalizing piperidine rings at the 4-position with cyano and aryl substituents.
- The use of strong bases and low-temperature conditions ensures regioselectivity and minimizes side reactions.
- Purification by liquid chromatography with TFA-modified mobile phases is effective for isolating the target compound with high purity.
- Analogous synthetic schemes have been reported for related Boc-protected cyanopiperidines functionalized with heteroaryl groups, supporting the robustness of this methodology.
Q & A
Q. What are the recommended synthetic strategies for preparing 1-Boc-4-cyano-4-(2-trifluoromethylphenyl)-piperidine?
Methodological Answer: The synthesis typically involves a multi-step approach leveraging the piperidine core scaffold. A representative method includes:
Core Formation: Lithiation of a benzyl-protected piperidinone followed by nucleophilic addition to introduce the 2-trifluoromethylphenyl group .
Functionalization: Subsequent elimination and cyanation steps to install the cyano group at the 4-position.
Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions to stabilize the amine moiety .
Key intermediates should be characterized using NMR and LC-MS to confirm structural integrity.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Based on structurally similar piperidine derivatives:
- Hazard Mitigation: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound may exhibit acute toxicity (oral LD50 ~300–2000 mg/kg) and respiratory irritation .
- Storage: Store in a cool, dry environment away from incompatible substances (e.g., strong oxidizers).
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How is this compound characterized experimentally?
Methodological Answer:
- Spectroscopy:
- Chromatography: Use HPLC with UV detection (λ = 210–260 nm) to assess purity.
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can QSAR models guide the rational design of derivatives with enhanced activity?
Methodological Answer:
- Dataset Preparation: Curate a dataset of phenyl piperidine derivatives with reported biological activities (e.g., IC50 values). Convert IC50 to pIC50 (-log IC50) for normalization .
- Descriptor Calculation: Use software like ADMET Predictor™ to compute molecular descriptors (e.g., logP, topological polar surface area) .
- Model Validation: Apply partial least squares (PLS) regression and cross-validation (e.g., leave-one-out) to ensure robustness. Prioritize derivatives with predicted higher affinity for target receptors (e.g., serotonin transporter) .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- SAR Analysis: Systematically compare analogs (e.g., replacing trifluoromethyl with methoxy or halogens) to isolate substituent effects. For example, 2-trifluoromethylphenyl groups may enhance metabolic stability versus 4-chlorophenyl analogs .
- Crystallography: Resolve 3D structures (e.g., X-ray co-crystallization) to identify critical binding interactions.
- In Vitro Assays: Validate activity in orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to rule out assay-specific artifacts .
Q. What strategies optimize the pharmacokinetic profile of this compound for CNS drug development?
Methodological Answer:
- Lipophilicity Adjustment: Modify substituents (e.g., Boc group) to balance logP (target ~2–3) for blood-brain barrier penetration .
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., cyano) to reduce CYP450-mediated oxidation .
- In Silico Screening: Predict ADMET properties (e.g., plasma protein binding, half-life) using tools like MedChem Designer™ .
Q. What is the role of the Boc group in modulating reactivity during derivatization?
Methodological Answer:
- Protection: The Boc group shields the piperidine nitrogen, preventing unwanted side reactions (e.g., alkylation) during functionalization of the cyano or aryl groups .
- Deprotection: Controlled removal with TFA or HCl/dioxane regenerates the free amine for further coupling (e.g., amide bond formation) .
- Solubility Impact: The Boc group enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile), facilitating homogeneous reaction conditions .
Q. How does the 2-trifluoromethylphenyl substituent influence pharmacological activity?
Methodological Answer:
- Electron Effects: The CF3 group’s strong electron-withdrawing nature stabilizes charge-transfer interactions in receptor binding pockets .
- Steric Considerations: The ortho-substitution on the phenyl ring may restrict rotational freedom, favoring bioactive conformations .
- Metabolic Resistance: Fluorine atoms reduce susceptibility to oxidative metabolism, prolonging half-life in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
